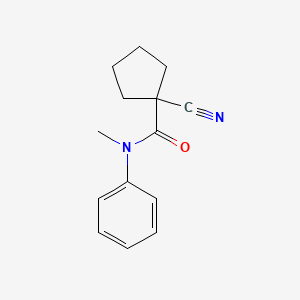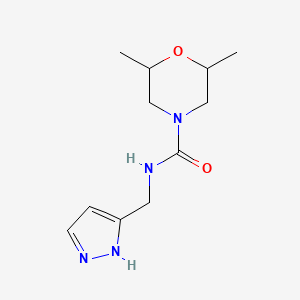
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the quinoxaline family and has a molecular formula of C17H10ClFN4O.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various cellular pathways. The compound has been shown to inhibit the activity of several enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of microbial pathogens. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications. The compound has been optimized for synthesis, making it readily available for scientific research. However, the limitations of using the compound include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Evaluation of the compound's potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders.
3. Investigation of the compound's mechanism of action to better understand its cellular targets and pathways.
4. Development of new formulations and delivery methods to improve the compound's solubility and stability.
5. Evaluation of the compound's safety and efficacy in preclinical and clinical studies.
Conclusion
In conclusion, 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, making it suitable for scientific research. The compound has significant biochemical and physiological effects and a low toxicity profile, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, evaluating the compound's potential therapeutic applications, investigating its mechanism of action, and developing new formulations and delivery methods.
Métodos De Síntesis
The synthesis of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide involves the reaction of 2-chloro-4-fluoroaniline with 6-bromoquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to yield 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been evaluated for its potential use in the treatment of cancer, infectious diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-7-9(17)1-3-11(12)15(21)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKQYQHZPFGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
